N-acetylneuraminic acid

Description

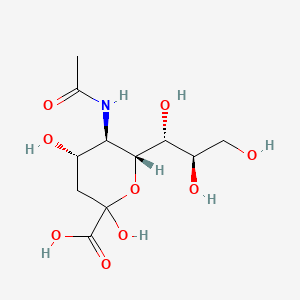

N-Acetylneuraminic acid (Neu5Ac), a prominent member of the sialic acid family, is a nine-carbon α-keto sugar acid (C₁₁H₁₉NO₉) with a carboxyl group at the C1 position and an N-acetyl group at the C5 position . It serves as a critical component of glycoproteins, glycolipids, and polysaccharides on cell surfaces, mediating biological processes such as cell-cell recognition, immune response modulation, and pathogen-host interactions .

Neu5Ac is biosynthesized via the UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE) pathway in mammals, where UDP-N-acetylglucosamine is converted to N-acetylmannosamine (ManNAc) and subsequently condensed with phosphoenolpyruvate to form Neu5Ac . Industrially, microbial production using Bacillus subtilis and enzymatic synthesis via N-acetylneuraminate lyase (NAL) are optimized for high-yield applications, achieving titers exceeding 50 g/L in engineered systems .

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-LUWBGTNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Sigma-Aldrich MSDS] | |

| Record name | N-Acetylneuraminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

131-48-6 | |

| Record name | N-acetylneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Strain Construction and Metabolic Pathway Engineering

Recent patents describe engineered E. coli strains optimized for Neu5Ac biosynthesis. In CN114196693A, E. coli K-12 MG1655 underwent extensive genomic modifications to enhance precursor availability and block competing pathways. Key genetic edits included:

-

Knockout of nagE, manXYZ, and nanATEK gene clusters to prevent Neu5Ac degradation and redirect metabolic flux toward synthesis.

-

Deletion of nanT and nagE to inhibit Neu5Ac export and glucosamine uptake, respectively.

-

Integration of heterologous genes , such as S. cerevisiae glucosamine acyltransferase (GNAT) and Synechocystis AGE (slr), to bypass native regulatory mechanisms.

These modifications increased intracellular phosphoenolpyruvate (PEP) levels, a critical precursor for Neu5Ac synthesis. By blocking acetate and lactate synthesis pathways (via ackA, pta, ldhA, and poxB deletions), PEP availability rose by 40%, directly correlating with a 2.3-fold increase in Neu5Ac yield.

Fermentation Process Optimization

The patent outlines a fed-batch fermentation protocol using a defined medium containing 8–15 g/L tryptone, 2–8 g/L yeast extract, and 0.08–0.12 g/L ampicillin. Induction with 0.2 mmol/L isopropyl β-D-1-thiogalactopyranoside (IPTG) at OD₆₀₀ = 1.2 triggered recombinant enzyme expression. Post-induction, glycerol (10 g/L) and N-acetylglucosamine (GlcNAc, 20 g/L) were added to sustain cell viability and substrate conversion.

Table 1: Neu5Ac Yields from Engineered E. coli Strains

| Strain Modification | PEP Concentration (mM) | Neu5Ac Yield (g/L) |

|---|---|---|

| Wild-type MG1655 | 2.1 | 0.8 |

| ΔnanT/ΔnagE/ΔackA/Δpta | 4.7 | 3.2 |

| GNAT/slr Integration | 5.9 | 5.6 |

| Combined Modifications | 7.3 | 12.4 |

Data derived from CN114196693A demonstrate that cumulative genetic and process optimizations elevate Neu5Ac titers to industrially relevant levels.

Enzymatic Catalysis Using Multi-Enzyme Systems

Chitin-to-Neu5Ac Cascade Reactions

Frontiers in Microbiology (2023) reports a one-pot enzymatic system converting chitin to Neu5Ac via three steps:

-

Chitin degradation : Exochitinase (SmChiA) and N-acetylglucosaminosidase (CmNAGase) hydrolyze chitin to GlcNAc.

-

Epimerization : N-Acetylglucosamine-2-epimerase (AGE) converts GlcNAc to N-acetylmannosamine (ManNAc).

-

Aldol condensation : this compound aldolase (NanA) synthesizes Neu5Ac from ManNAc and pyruvate.

At pH 8.5 and 37°C, this system achieved 9.2 g/L Neu5Ac from 20 g/L chitin within 24 hours, with a molar conversion efficiency of 68%.

Enzyme Properties and Stabilization

Toyobo’s this compound aldolase (NAL-301) exhibits optimal activity at pH 7.5–8.0 and 70°C, with a Michaelis constant (Kₘ) of 2.5 mM for Neu5Ac. Stabilizers like mannitol and EDTA ensure 90% activity retention after one year at -20°C.

Chemical Synthesis and Natural Extraction

Chemical Routes

Traditional chemical synthesis involves protecting-group strategies to assemble Neu5Ac from GlcNAc and pyruvate. However, harsh conditions (e.g., strong acids, toxic catalysts) and low stereoselectivity limit scalability.

Natural Extraction

Extraction from egg yolks or human milk yields <1% Neu5Ac, accompanied by complex purification steps. This method is economically unfeasible for large-scale production.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Method | Yield (g/L) | Cost ($/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Microbial Fermentation | 12.4 | 120 | High | Moderate |

| Enzymatic Catalysis | 9.2 | 90 | Moderate | Low |

| Chemical Synthesis | 2.1 | 450 | Low | High |

| Natural Extraction | 0.5 | 1,200 | Low | Neutral |

Chemical Reactions Analysis

Primary Enzymatic Reaction: Aldol Condensation

NAL catalyzes the reversible aldol condensation between pyruvate and N-acetyl-D-mannosamine (ManNAc) to form Neu5Ac:

-

Mechanism : Class I aldolase mechanism involving a Schiff base intermediate with Lys165.

-

Ordered Bi-Uni Kinetics : Pyruvate binds first to form a Schiff base, followed by ManNAc.

-

Stereospecificity : Generates the natural D-stereoisomer of Neu5Ac exclusively.

Table 1: Equilibrium and Kinetic Parameters

| Parameter | Value | Source |

|---|---|---|

| Equilibrium Constant | Favors Neu5Ac synthesis below 70°C | |

| Kₘ (Neu5Ac) | 3.2 mM | |

| Vₘₐₓ | 27.5 U·mg⁻¹ | |

| Optimal pH | 7.6 | |

| Optimal Temperature | 65–70°C |

Catalytic Mechanism and Key Residues

-

Schiff Base Formation : Lys165 forms a covalent bond with pyruvate.

-

ManNAc Binding : The aldehyde group of ManNAc aligns with the Schiff base.

-

C–C Bond Formation : Tyr137 donates a proton to stabilize the transition state.

-

Hydrolysis : The Schiff base hydrolyzes to release Neu5Ac.

Critical Residues Identified by Mutagenesis :

-

Tyr137 : Proton donor for ManNAc’s aldehyde oxygen.

-

Lys165 : Essential for Schiff base formation.

-

Ser47/Tyr110 : Position Tyr137 for catalysis.

Table 2: Optimized Conditions for Neu5Ac Production

| Parameter | Optimal Value | Productivity |

|---|---|---|

| Enzyme Ratio (AGE:NanA) | 1:4 | 0.6 g L⁻¹h⁻¹ |

| Pyruvate Concentration | 70 mM | 7.2 g/L Neu5Ac |

| Temperature | 37°C | 85% Yield |

Key Challenges :

Reverse Reaction: Neu5Ac Cleavage

NAL also catalyzes Neu5Ac cleavage into ManNAc and pyruvate, critical in bacterial pathogenesis and metabolic pathways . The reverse reaction is inhibited by pyruvate excess but favored at higher temperatures (>70°C) .

Biotechnological Modifications

Directed Evolution has engineered NAL variants for:

Scientific Research Applications

Biological Significance and Mechanisms

Neu5Ac is integral to cellular interactions, influencing immune responses and pathogen recognition. It is involved in:

- Cellular Immunity : Neu5Ac enhances immune responses, making it beneficial in therapeutic contexts for immune modulation.

- Neurodevelopment : It has been linked to cognitive development in infants, promoting neural growth and function .

Pharmaceutical Applications

Neu5Ac has garnered attention for its potential in drug development and therapeutic interventions:

- Cancer Therapy : Neu5Ac is utilized to modify cell surfaces for targeted cancer therapies, enhancing the efficacy of treatments .

- Cardiometabolic Health : Studies indicate that Neu5Ac supplementation can improve metabolic indices in models of high-fat diets, showing promise as a biomarker for cardiometabolic diseases .

- Antiviral Properties : Neu5Ac serves as a precursor for synthesizing anti-influenza drugs, highlighting its role in infectious disease prevention .

Case Study: Cardiometabolic Disease

A study involving rats demonstrated that dietary Neu5Ac improved glucose tolerance and lipid profiles when compared to control groups. Significant improvements were noted in serum triglycerides and adiponectin levels, suggesting its potential as a dietary supplement for managing metabolic disorders .

Food Industry Applications

In food science, Neu5Ac is recognized for its health benefits:

- Infant Nutrition : It is added to infant formulas to support immune function and cognitive development .

- Functional Foods : Neu5Ac is incorporated into dairy products due to its ability to enhance gut health and immunity.

Cosmetic Applications

Neu5Ac has been explored for its effects on skin health:

- Anti-Aging Products : Clinical trials have shown that formulations containing Neu5Ac can significantly improve skin elasticity, hydration, and overall appearance. A recent study indicated improvements in skin roughness and microcirculation after treatment with a cream containing Neu5Ac .

Production Methods

The production of Neu5Ac has evolved with advancements in biotechnology:

- Enzymatic Synthesis : A method involving multi-enzyme catalysis has been developed to produce Neu5Ac from chitin, a more cost-effective substrate compared to traditional methods using N-acetyl-D-glucosamine (GlcNAc) . This approach not only reduces production costs but also increases yield efficiency.

Mechanism of Action

N-acetylneuraminic acid exerts its effects by acting as a receptor for various pathogens, including influenza viruses. It allows the attachment of these pathogens to mucous cells via hemagglutinin, facilitating infection . Additionally, it is involved in cellular recognition and adhesion processes, which are crucial for immune response and tumor metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sialic acids share a nine-carbon backbone but differ in substitutions at the C5 and C9 positions. Below, Neu5Ac is compared to its structural analogs, emphasizing biochemical, functional, and distributional distinctions.

N-Glycolylneuraminic Acid (Neu5Gc)

- Structural Difference : Neu5Gc replaces the C5 N-acetyl group of Neu5Ac with an N-glycolyl moiety (-NH-CO-CH₂OH) .

- Biological Role: Neu5Gc is absent in humans due to a mutation in the CMAH gene but is prevalent in other mammals. It contributes to immune evasion in pathogens and is implicated in xenosialitis (immune reactions against non-human sialic acids) .

- Distribution : Abundant in porcine, bovine, and murine tissues; absent in human tissues post-embryogenesis .

- Key Research: Neu5Gc synthesis is catalyzed by CMP-Neu5Ac hydroxylase (CMAH), which converts CMP-Neu5Ac to CMP-Neu5Gc. Humans lack functional CMAH, making Neu5Gc immunogenic .

2-Keto-3-Deoxyoctonate (KDN)

- Structural Difference : KDN lacks the C5 N-acetyl group, resulting in a hydroxyl group at C5 and reduced hydrophobicity compared to Neu5Ac .

- Biological Role : Found in fish eggs, bacterial capsular polysaccharides, and human renal tissues, KDN modulates cell adhesion and bacterial virulence .

- Key Research: KDN’s biosynthesis bypasses the ManNAc intermediate, utilizing mannose or fructose-6-phosphate as precursors .

Cytidine 5'-Monophospho-N-Acetylneuraminic Acid (CMP-Neu5Ac)

- Structural Difference: CMP-Neu5Ac is the activated nucleotide sugar form of Neu5Ac, with a cytidine monophosphate group linked to the anomeric carbon .

- Biological Role: Serves as the donor substrate for sialyltransferases in glycan biosynthesis. Critical for neuronal development and immune cell signaling .

- Key Research : CMP-Neu5Ac synthetase catalyzes its formation from Neu5Ac and CTP. Deficiencies in this enzyme are linked to congenital disorders of glycosylation (CDG) .

Data Table: Comparative Analysis of Neu5Ac and Analogous Sialic Acids

Research Findings and Implications

Neu5Ac vs. Neu5Gc in Therapeutics: Neu5Gc’s immunogenicity limits its use in human biologics, whereas Neu5Ac is a safer candidate for glycoengineering therapeutics .

KDN in Diagnostics: Elevated KDN levels in urine correlate with renal dysfunction, suggesting its utility as a biomarker .

Enzymatic Specificity : N-Acetylneuraminate lyase (NAL) from Campylobacter jejuni shows strict substrate specificity for Neu5Ac, unlike bacterial homologs that tolerate KDN .

Industrial Production : Neu5Ac’s efficient synthesis via B. subtilis (yield: 58.7 g/L) outperforms Neu5Gc and KDN, which require complex purification .

Biological Activity

N-acetylneuraminic acid (Neu5Ac), a prominent member of the sialic acid family, plays a critical role in various biological processes. Its functions span from cellular recognition to its involvement in pathophysiological conditions such as inflammation and cancer. This article synthesizes current research findings on the biological activities of Neu5Ac, highlighting its physiological roles, therapeutic potentials, and mechanisms of action.

Physiological Roles of Neu5Ac

Neu5Ac serves as a terminal sugar in glycoproteins and glycolipids, influencing numerous biological functions:

- Cellular Recognition : Neu5Ac is crucial for cell-cell interactions and pathogen recognition. Its presence on cell surfaces facilitates immune responses and viral binding.

- Antioxidative Properties : Neu5Ac exhibits antioxidative activity by scavenging reactive oxygen species (ROS). It has been shown to reduce oxidative stress in various models, which may mitigate chronic diseases linked to inflammation and aging .

- Lipid Metabolism : Studies indicate that Neu5Ac supplementation can lower triglyceride levels and enhance lipoprotein lipase activity, suggesting its role in lipid metabolism regulation .

Neu5Ac's biological activities are mediated through several mechanisms:

- Antioxidant Activity : Neu5Ac can neutralize oxidative damage caused by ROS, thereby protecting cells from oxidative stress. This activity has been linked to reduced inflammation and improved outcomes in conditions like kidney failure .

- Anti-inflammatory Effects : Neu5Ac administration has been associated with decreased expression of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and intercellular adhesion molecule-1 (ICAM-1) in animal models .

- Modulation of Lipid Profiles : In studies involving apolipoprotein E-deficient mice, Neu5Ac supplementation resulted in significant reductions in atherosclerotic plaque formation and lipid deposition, indicating a protective role against cardiovascular diseases .

Case Study 1: Antioxidative Activity

In a study by Iijima et al. (2004), Neu5Ac was evaluated for its ability to scavenge hydrogen peroxide in vitro. The results demonstrated that Neu5Ac could effectively reduce oxidative stress markers, thereby suggesting its potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Cardiovascular Health

A recent study examined the effects of exogenous Neu5Ac on lipid profiles in apoE(-/-) mice. The findings indicated that Neu5Ac administration led to:

- A 62.6% reduction in triglyceride levels.

- A 17.5% decrease in total cholesterol.

These results support the hypothesis that Neu5Ac may serve as a novel therapeutic agent for managing atherosclerosis .

Research Findings

The following table summarizes key research findings related to the biological activities of this compound:

| Study | Findings | Implications |

|---|---|---|

| Iijima et al., 2004 | Neu5Ac scavenges ROS and reduces oxidative stress | Potential use in treating inflammatory diseases |

| Study on apoE(-/-) mice | 62.6% reduction in triglycerides; 17.5% decrease in cholesterol | Suggests role in cardiovascular disease management |

| Recent review (2023) | Neu5Ac involved in brain development, cancer treatment, and antiviral activity | Highlights diverse therapeutic potentials |

Q & A

Q. What are the most reliable analytical methods for quantifying N-acetylneuraminic acid in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with chemiluminescence detection is widely used for sensitive quantification of Neu5Ac in serum and urine. This method involves hydrochloric acid hydrolysis to release Neu5Ac from glycoproteins, followed by derivatization for detection . For structural validation, nuclear magnetic resonance (NMR) spectroscopy, particularly saturation transfer difference (STD) NMR, can resolve binding epitopes and molecular interactions, as demonstrated in studies of Neu5Ac-containing disaccharides with viral proteins .

Q. How is this compound enzymatically synthesized, and what are the key enzymes involved?

- Methodological Answer : Neu5Ac is synthesized via a two-step enzymatic cascade:

N-Acetylglucosamine-2-epimerase converts N-acetylglucosamine (GlcNAc) to N-acetylmannosamine (ManNAc).

This compound lyase (aldolase) condenses ManNAc with pyruvate to form Neu5Ac.

Optimizing enzyme activity through co-immobilization or whole-cell biocatalysts improves yield. For example, Escherichia coli engineered with modular pathways achieves efficient Neu5Ac production via metabolic flux balancing .

Q. What role does Neu5Ac play in glycoprotein sialylation, and how is this analyzed experimentally?

- Methodological Answer : Neu5Ac terminates glycan chains on glycoproteins, influencing cell recognition and immune responses. Site-specific sialylation analysis involves:

- Liquid chromatography-mass spectrometry (LC-MS) to quantify Neu5Ac and its derivative N-glycolylneuraminic acid (Neu5Gc) across glycosylation sites.

- Enzymatic desialylation (e.g., neuraminidase treatment) followed by glycan profiling to assess sialylation impact on protein function .

Advanced Research Questions

Q. How can metabolic engineering strategies enhance microbial production of Neu5Ac?

- Methodological Answer : Advanced strain engineering in Bacillus subtilis and E. coli involves:

- Overexpression of sialic acid synthases (e.g., nanA) and pyruvate supply pathways (e.g., ppsA).

- CRISPR-Cas9-mediated knockout of competitive pathways (e.g., glycolysis) to redirect carbon flux toward Neu5Ac.

Modular pathway optimization in Serratia marcescens has achieved titers exceeding 50 g/L in fed-batch bioreactors .

Q. What molecular mechanisms underlie Neu5Ac-mediated interactions with silica surfaces or carbohydrates?

- Methodological Answer : Adsorption studies using ultrafine silica modified with monosaccharides (e.g., sucrose) reveal that Neu5Ac binds preferentially to pre-hydrated surfaces. Techniques include:

Q. How does Neu5Ac contribute to ferroptosis in hypoxia/reoxygenation-injured cardiomyocytes?

- Methodological Answer : In H9C2 cardiomyocytes, Neu5Ac exacerbates ferroptosis by inhibiting the Nrf2 antioxidant pathway , leading to glutathione depletion and lipid peroxidation. Experimental approaches include:

- siRNA-mediated Nrf2 knockdown to confirm pathway involvement.

- LC-MS/MS quantification of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) as ferroptosis markers.

This mechanism is linked to elevated serum Neu5Ac levels in cardiovascular diseases .

Q. What are the implications of Neu5Ac sialylation heterogeneity in therapeutic antibodies like cetuximab?

- Methodological Answer : CHO cell-derived cetuximab exhibits higher Neu5Ac content compared to Sp2/0-derived variants, impacting antibody efficacy and immunogenicity. Analysis methods include:

- Glycan linkage-specific lectin arrays to profile α2,3- vs. α2,6-linked Neu5Ac.

- Surface plasmon resonance (SPR) to correlate sialylation patterns with FcγRIIIa binding affinity.

Such heterogeneity influences antibody-dependent cellular cytotoxicity (ADCC) in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.